molecular formula K3N6O12Rh-3 B14126783 tripotassium;rhodium;hexanitrite

tripotassium;rhodium;hexanitrite

Cat. No.: B14126783
M. Wt: 496.23 g/mol
InChI Key: RKFOKQCKJHAAHS-UHFFFAOYSA-H
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Preparation Methods

The synthesis of tripotassium;rhodium;hexanitrite involves reacting rhodium trichloride (RhCl₃) with potassium nitrate (KNO₃) and nitric acid (HNO₃) under reflux conditions. The balanced chemical equation for this reaction is:

RhCl3+3KNO3+3HNO3K3[Rh(NO2)6]+3HCl\text{RhCl}_3 + 3\text{KNO}_3 + 3\text{HNO}_3 \rightarrow \text{K}_3[\text{Rh}(\text{NO}_2)_6] + 3\text{HCl} RhCl3​+3KNO3​+3HNO3​→K3​[Rh(NO2​)6​]+3HCl

Chemical Reactions Analysis

Tripotassium;rhodium;hexanitrite undergoes various types of chemical reactions, including:

    Reduction: It can be reduced to form different rhodium complexes, depending on the reducing agents used.

    Substitution: The nitrite ligands in this compound can be substituted with other ligands, leading to the formation of new coordination compounds.

Common reagents used in these reactions include reducing agents like sodium borohydride and substitution agents like phosphines . The major products formed from these reactions vary based on the specific reagents and conditions used.

Scientific Research Applications

Tripotassium;rhodium;hexanitrite has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tripotassium;rhodium;hexanitrite involves its ability to form stable coordination complexes with various ligands. The rhodium(III) ion at the center of the molecule adopts an octahedral geometry, with six nitro ligands coordinated around it. This structure allows it to participate in various chemical reactions and form supramolecular structures.

Comparison with Similar Compounds

Tripotassium;rhodium;hexanitrite can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific coordination geometry and the stability of its rhodium(III) center, which allows it to form a variety of interesting and useful supramolecular structures.

Properties

IUPAC Name

tripotassium;rhodium;hexanitrite
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3K.6HNO2.Rh/c;;;6*2-1-3;/h;;;6*(H,2,3);/q3*+1;;;;;;;/p-6
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKFOKQCKJHAAHS-UHFFFAOYSA-H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].[K+].[K+].[K+].[Rh]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

K3N6O12Rh-3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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